Bienvenue dans la boutique en ligne BenchChem!

Gomisin E

Immunology Inflammation Transcriptional Regulation

Gomisin E is a dibenzocyclooctadiene lignan with unique NFAT inhibition (IC50=4.73μM) and PXR antagonism. Its moderate potency and low solubility (0.0034mg/mL) make it an ideal probe for nuanced pathway studies and formulation R&D. Not interchangeable with analogs like Gomisin D/N; verify target specificity before procurement.

Molecular Formula C28H34O9
Molecular Weight 514.6 g/mol
Cat. No. B570227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomisin E
Molecular FormulaC28H34O9
Molecular Weight514.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H34O9/c1-13-8-16-9-19-24(36-12-35-19)26-20(16)21-17(10-18(31-5)23(32-6)25(21)33-7)22(15(13)3)37-27(29)28(4,30)14(2)11-34-26/h9-10,13-15,22,30H,8,11-12H2,1-7H3
InChIKeyMLGBLGQFPHASJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Gomisin E: A Dibenzocyclooctadiene Lignan with Defined NFAT Inhibitory and PXR Antagonist Profiles


The compound, systematically designated as 12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one, is a naturally occurring dibenzocyclooctadiene lignan commonly known as Gomisin E (CAS 72960-21-5) [1]. It is a secondary metabolite isolated from the fruits of Schisandra chinensis, and it belongs to a larger class of structurally related lignans, including Gomisin D, Gomisin N, and Schisandrin A, which are often co-extracted and co-commercialized [2]. As a research chemical, Gomisin E is primarily valued for its selective inhibition of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway and its antagonism of the Pregnane X Receptor (PXR), which are distinct molecular targets relative to many of its in-class analogs [3][4].

Why Gomisin E Cannot Be Simply Substituted by Another Schisandra Lignan


Substituting Gomisin E with a generic 'Schisandra lignan extract' or even a closely related analog like Gomisin D, Gomisin N, or Schisandrin A is not scientifically valid due to significant divergence in their molecular targets, pharmacokinetic properties, and primary pharmacological activities [1]. While these compounds share a core dibenzocyclooctadiene scaffold, subtle variations in hydroxylation and methoxylation patterns lead to distinct, and often non-overlapping, biological fingerprints [2]. For instance, the primary molecular target of Gomisin E is NFAT transcription, a pathway largely unaffected by Gomisin D, which instead acts as a PDGFRβ ligand and UDP-glucuronosyltransferase inhibitor . Conversely, Gomisin E lacks the potent acetylcholinesterase inhibition exhibited by Gomisin D. This functional divergence dictates that selecting the correct compound is not a matter of choosing a 'representative lignan' but of matching a specific molecular tool to a defined experimental or industrial need. The following quantitative evidence details these critical differentiations.

Quantitative Differentiation of Gomisin E: Evidence for Scientific Selection


Selective NFAT Transcription Inhibition: A Comparative Potency Profile Against Seven Schisandra Lignans

In a direct head-to-head comparison of seven lignans isolated from Schisandra chinensis, Gomisin E demonstrated moderate inhibitory activity against NFAT transcription with an IC50 of 4.73 ± 0.09 μM [1]. This activity profile is distinct from more potent inhibitors like Gomisin N (IC50 = 1.33 ± 0.05 μM) and Schisandrol A (IC50 = 1.34 ± 0.05 μM), and significantly different from weaker analogs such as Schisandrin A (IC50 = 7.23 ± 0.21 μM), Schisandrin C (IC50 = 7.54 ± 0.22 μM), Benzoylisogomisin O (IC50 = 11.06 ± 1.02 μM), and Schisandrol B (IC50 = 16.37 ± 1.00 μM) [1].

Immunology Inflammation Transcriptional Regulation

Comparative Aqueous Solubility: A Critical Parameter for Formulation and In Vitro Assay Design

The aqueous solubility of Gomisin E at 25°C is calculated to be 3.4E-3 g/L (0.0034 mg/mL) . In comparison, a closely related structural analog, Gomisin D, exhibits a higher aqueous solubility of 0.02 g/L (0.02 mg/mL) under the same conditions .

Formulation Science Analytical Chemistry Drug Discovery

Pregnane X Receptor (PXR) Antagonism: A Unique Molecular Activity Within the Schisandra Lignan Class

Gomisin E has been experimentally confirmed to act as an antagonist of both human and rodent Pregnane X Receptor (PXR) [1]. This is a distinct molecular activity not reported for the majority of other Schisandra lignans, which are more commonly associated with antioxidant or CYP enzyme modulation. In a high-fat diet-induced fatty liver animal model, administration of Gomisin E led to a significant reduction in hepatic triglyceride content and improved liver histopathology, an effect mechanistically linked to its PXR antagonism and subsequent upregulation of fatty acid β-oxidation genes [1].

Hepatology Metabolic Disease Nuclear Receptor Biology

Recommended Research and Industrial Applications for Gomisin E Based on its Differentiated Profile


Immunology and Inflammation Research: Selective NFAT Pathway Modulation

Gomisin E is an ideal tool for investigators studying the role of NFAT transcription in T-cell activation, immune response, and inflammatory signaling. Its moderate potency (IC50 = 4.73 μM) makes it a suitable intermediate control or a less potent alternative to strong inhibitors like Gomisin N, allowing for nuanced, dose-dependent studies of pathway modulation without complete pathway shutdown [1].

Metabolic Disease and Hepatology Research: PXR Antagonist for Fatty Liver and Lipid Metabolism Studies

Due to its unique PXR antagonist activity, Gomisin E is specifically indicated for research into non-alcoholic fatty liver disease (NAFLD), hypercholesterolemia, and drug-induced liver injury [1]. Researchers investigating the role of PXR in lipid homeostasis, fatty acid oxidation, and detoxification pathways will find Gomisin E to be a valuable chemical probe, as its mechanism is distinct from that of other hepatoprotective lignans like Gomisin D .

Formulation and Analytical Development: Studies on Lipophilic Natural Products

The low aqueous solubility of Gomisin E (0.0034 mg/mL) makes it a relevant model compound for developing and optimizing formulation strategies for poorly soluble natural products [1]. Its solubility profile can be used to test novel delivery systems, such as lipid nanoparticles, micelles, or inclusion complexes, with clear quantitative benchmarks for improvement over the native compound. Furthermore, its distinct solubility relative to Gomisin D (0.02 mg/mL) provides a comparative framework for studying structure-solubility relationships within the lignan class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

62 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gomisin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.